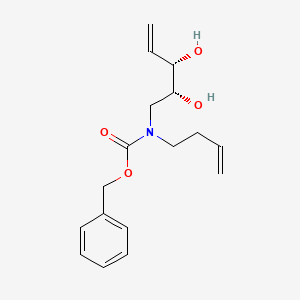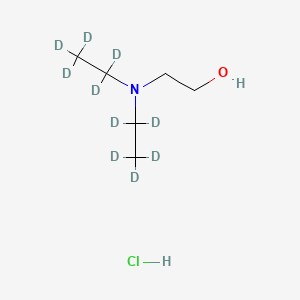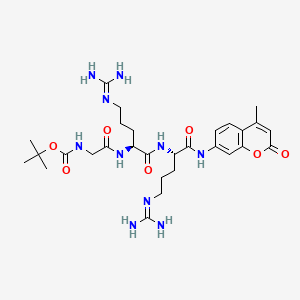
alpha-D-ido-Oct-2-enopyranoside,ethyl6,7-anhydro-2,3,8-trideoxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI): is a complex organic compound with the molecular formula C10H16O4. This compound is characterized by its unique structural features, including an enopyranoside ring and multiple deoxy groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes:
Glycosylation: This step involves the formation of the glycosidic bond.
Deoxygenation: Specific reagents are used to remove oxygen atoms from the molecule.
Cyclization: The formation of the enopyranoside ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles can substitute the ethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
alpha-D-glucopyranoside: Similar in structure but with different functional groups.
beta-D-galactopyranoside: Another related compound with distinct stereochemistry.
Uniqueness
alpha-D-ido-Oct-2-enopyranoside, ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) is unique due to its specific enopyranoside ring and multiple deoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
111397-91-2 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.234 |
IUPAC Name |
(2S,3R,6S)-6-ethoxy-2-[(2S,3R)-3-methyloxiran-2-yl]-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C10H16O4/c1-3-12-8-5-4-7(11)10(14-8)9-6(2)13-9/h4-11H,3H2,1-2H3/t6-,7-,8+,9+,10+/m1/s1 |
InChI Key |
UISIEUCXEGPPIP-ZJDVBMNYSA-N |
SMILES |
CCOC1C=CC(C(O1)C2C(O2)C)O |
Synonyms |
alpha-D-ido-Oct-2-enopyranoside,ethyl6,7-anhydro-2,3,8-trideoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


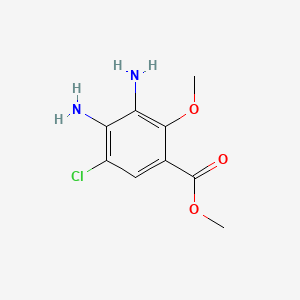
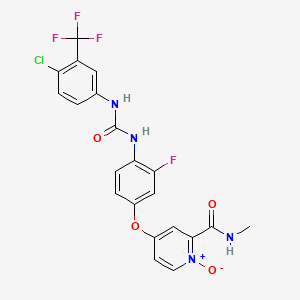
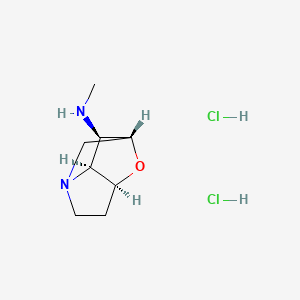

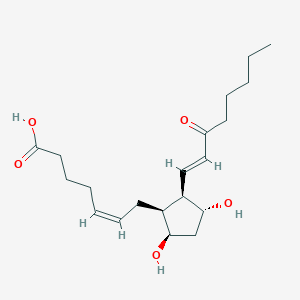
![(1R,7S,8R)-8-Azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane](/img/structure/B570023.png)
